

5-(Trifluoromethyl)benzo[d]oxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B035929

[Get Quote](#)

In-Depth Technical Guide: 5-(Trifluoromethyl)benzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(Trifluoromethyl)benzo[d]oxazole**, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also summarizes the broader chemical and biological landscape of benzoxazole derivatives. This guide includes key physicochemical properties, generalized synthetic protocols, and a review of the biological activities and associated signaling pathways of the benzoxazole class of compounds, offering a valuable resource for researchers in drug discovery and development.

Compound Identification and Properties

5-(Trifluoromethyl)benzo[d]oxazole is a substituted benzoxazole with the following identifiers and molecular properties.

Property	Value	Reference
CAS Number	1267217-46-8	[1]
Molecular Formula	C ₈ H ₄ F ₃ NO	[1]
Molecular Weight	187.12 g/mol	[1]

Synthesis of Benzoxazole Derivatives: General Protocols

While a specific protocol for the synthesis of **5-(Trifluoromethyl)benzo[d]oxazole** is not readily available in the cited literature, several general methods for the synthesis of benzoxazole derivatives can be adapted. These methods typically involve the condensation of an o-aminophenol with a carboxylic acid or an aldehyde.

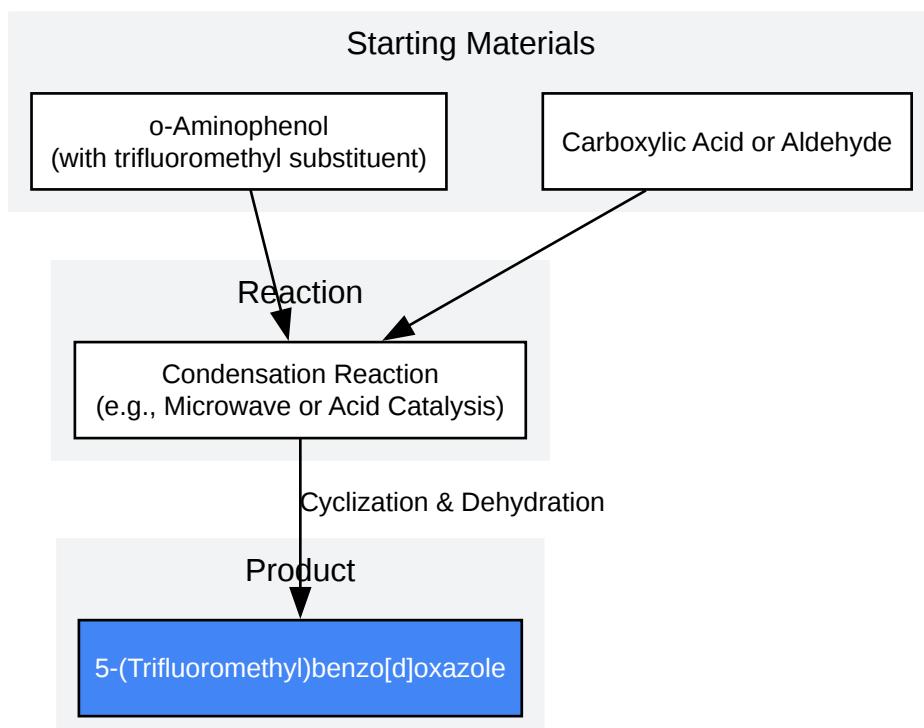
Protocol 1: Condensation of an o-Aminophenol with a Carboxylic Acid

This method involves the direct coupling of an appropriately substituted o-aminophenol with a carboxylic acid, often facilitated by microwave irradiation to enhance reaction rates and yields.

Experimental Protocol:

- **Reactant Preparation:** In a microwave-safe process vial, combine 2-amino-4-(trifluoromethyl)phenol (1.0 mmol) and a suitable carboxylic acid (e.g., formic acid, 1.0 mmol).
- **Microwave Irradiation:** Place the sealed vial in a microwave reactor. Irradiate the mixture at a temperature of approximately 200°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in an organic solvent such as ethyl acetate.
- **Purification:** The organic solution can be washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is then dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel.


Protocol 2: Condensation of an o-Aminophenol with an Aldehyde

This protocol describes the synthesis of 2-substituted benzoxazoles from the reaction of an o-aminophenol with an aldehyde, often catalyzed by a Brønsted acid.

Experimental Protocol:

- **Reaction Setup:** To a reaction vessel, add 2-amino-4-(trifluoromethyl)phenol (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
- **Reaction Conditions:** The reaction mixture is typically heated in a suitable solvent, such as toluene, with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The residue is then dissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

General Synthesis of Benzoxazoles

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for benzoxazole derivatives.

Biological Activities of Benzoxazole Derivatives

Benzoxazole and its derivatives are recognized for a wide array of pharmacological activities.

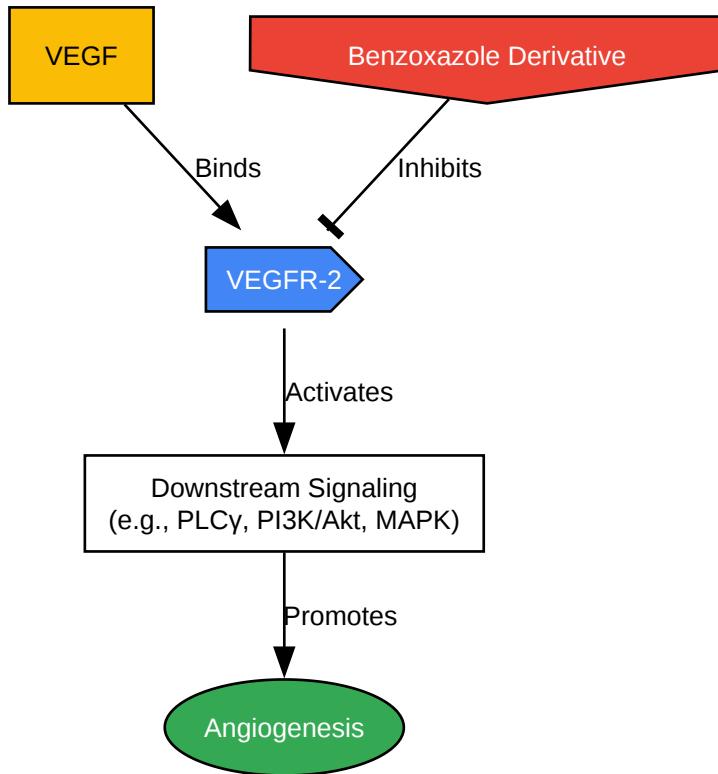
[2] While specific biological data for **5-(Trifluoromethyl)benzo[d]oxazole** is scarce, the broader class of compounds has been extensively studied.

Summary of Biological Activities:

Biological Activity	Description	Key Molecular Targets (Examples)	References
Anticancer	<p>Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cancer progression and the induction of apoptosis.</p>	VEGFR-2, GST P1-1, EGFR, FGFR1	[3][4][5][6][7]
Antimicrobial	<p>This class of compounds has shown efficacy against a range of bacteria (both Gram-positive and Gram-negative) and fungi.</p>	Bacterial and fungal cellular components	[8][9][10]
Anti-inflammatory	<p>Certain benzoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).</p>	COX-1, COX-2	[2]
Antiviral	<p>Some derivatives have been investigated for their potential to inhibit viral replication.</p>	Viral enzymes and proteins	[2]

Anticonvulsant

Benzoxazole-containing compounds have been synthesized and evaluated for their anticonvulsant activities. Ion channels and neurotransmitter receptors [2]

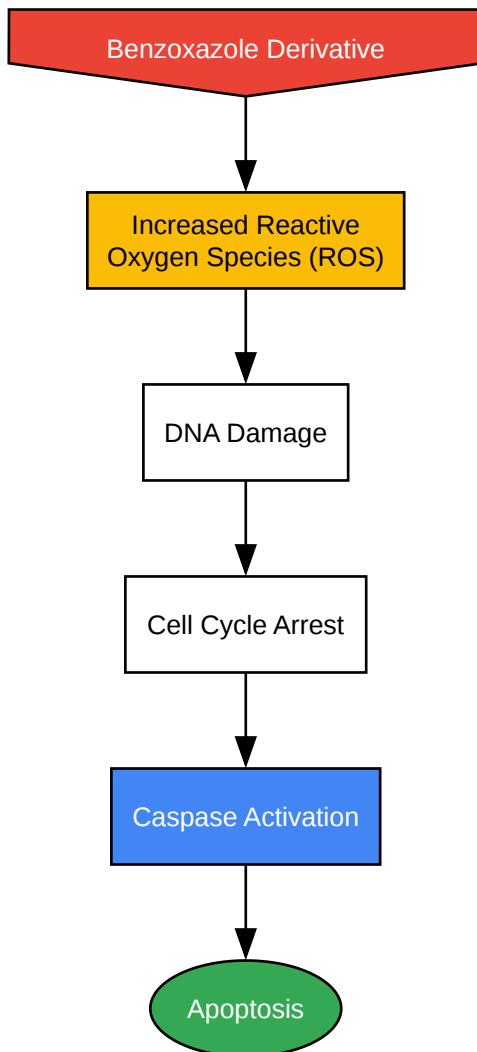

Signaling Pathways Associated with Benzoxazole Derivatives

The anticancer activity of many benzoxazole derivatives has been linked to their ability to modulate key signaling pathways involved in tumor growth, angiogenesis, and cell survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2.[5] [6][7] By blocking the binding of VEGF to its receptor, these compounds can inhibit the downstream signaling cascade, leading to a reduction in tumor angiogenesis.

Inhibition of VEGFR-2 Signaling by Benzoxazole Derivatives


[Click to download full resolution via product page](#)

Caption: Benzoxazole derivatives can inhibit angiogenesis by blocking VEGFR-2.

Apoptosis Induction

Another common mechanism of action for anticancer benzoxazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS) and subsequent DNA damage.^[11] ^[12] Some studies have shown that these compounds can lead to cell cycle arrest and an increase in the expression of pro-apoptotic proteins like caspases.^[6]

Apoptosis Induction by Benzoxazole Derivatives

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of apoptosis induction by benzoxazoles.

Conclusion

5-(Trifluoromethyl)benzo[d]oxazole represents a molecule of interest within the broader, pharmacologically significant class of benzoxazoles. While specific data on this compound is limited, the established synthetic methodologies and the diverse biological activities of related

benzoxazole derivatives provide a strong foundation for future research. The potential for these compounds to act as anticancer, antimicrobial, and anti-inflammatory agents, through mechanisms such as enzyme inhibition and the modulation of key signaling pathways, makes them attractive candidates for further investigation in drug discovery programs. This guide serves as a foundational resource to stimulate and support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-(Trifluoromethyl)benzo[d]oxazole - CAS:1267217-46-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-(Trifluoromethyl)benzo[d]oxazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035929#5-trifluoromethyl-benzo-d-oxazole-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com